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proteinase inhibitor ATI - 167821-94-5

proteinase inhibitor ATI

Catalog Number: EVT-1511674
CAS Number: 167821-94-5
Molecular Formula: C9H14N2O4
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Amylase-trypsin inhibitors are predominantly sourced from wheat (Triticum spp.), particularly from the endosperm of wheat grains. They are also found in other cereal grains, including barley and rye, although their concentrations and specific activities may vary. The synthesis of these inhibitors begins shortly after anthesis and continues until the grain reaches physiological maturity .

Classification

Amylase-trypsin inhibitors can be classified based on their structural forms into monomeric, dimeric, and tetrameric aggregates. These classifications are determined by the degree of aggregation, which is stabilized by non-covalent interactions such as disulfide bonds and hydrophobic interactions . The structural integrity of these proteins is vital for their functionality as enzyme inhibitors.

Synthesis Analysis

Methods

The synthesis of amylase-trypsin inhibitors occurs primarily during the grain development stages. Research indicates that accumulation begins approximately one week post-anthesis, with significant increases noted until maturity . The synthesis involves complex metabolic pathways that lead to the formation of these proteins from precursor molecules.

Technical Details

The characterization of these inhibitors often utilizes techniques such as mass spectrometry (MALDI-TOF MS) to analyze their molecular weight and structure. Enzymatic assays are employed to evaluate their inhibitory activities against trypsin, revealing insights into their functional properties during different developmental stages .

Molecular Structure Analysis

Structure

The molecular structure of amylase-trypsin inhibitors is characterized by a compact three-dimensional conformation that is crucial for their biological activity. The structural integrity is maintained through various intramolecular interactions, including disulfide bonds which provide resistance against thermal processing and proteolysis .

Data

Studies have shown that the molecular weight of these inhibitors can vary significantly depending on their aggregation state. For instance, monomeric forms typically exhibit lower molecular weights compared to dimeric or tetrameric forms, which can be significantly larger due to the assembly of multiple polypeptide chains .

Chemical Reactions Analysis

Reactions

Amylase-trypsin inhibitors primarily function through competitive inhibition of digestive enzymes. They bind to the active sites of enzymes like trypsin and alpha-amylase, preventing substrate access and thus inhibiting enzymatic activity. This mechanism is critical for plant defense against herbivory.

Technical Details

Kinetic studies have demonstrated that the binding affinity between amylase-trypsin inhibitors and digestive enzymes can be quantified using various biochemical assays. For example, equilibrium dissociation constants have been measured to assess the strength of these interactions under different conditions, revealing insights into how environmental factors influence inhibitor efficacy .

Mechanism of Action

Process

The mechanism by which amylase-trypsin inhibitors exert their effects involves direct interaction with target enzymes. Upon binding to trypsin or alpha-amylase, these inhibitors undergo conformational changes that stabilize the enzyme-inhibitor complex, effectively blocking substrate access.

Data

Research has indicated that specific residues within the inhibitor proteins are critical for binding affinity. Molecular docking studies have identified key amino acids involved in the interaction with toll-like receptor 4 (TLR4), suggesting a broader role in immune response modulation beyond mere enzyme inhibition .

Physical and Chemical Properties Analysis

Physical Properties

Amylase-trypsin inhibitors are typically soluble in water but can exhibit varying solubility depending on their aggregation state and the presence of salts or other solubilizing agents. They are generally stable under a wide range of pH conditions but may denature at extreme pH levels or temperatures.

Chemical Properties

The chemical properties include resistance to proteolytic degradation due to their robust disulfide linkages. Their stability allows them to retain biological activity even after exposure to harsh conditions typically encountered during food processing or digestion .

Applications

Scientific Uses

Amylase-trypsin inhibitors are utilized in various scientific fields including nutrition, food science, and plant biology. They serve as important tools for studying protein digestion processes and can be used in developing functional foods aimed at modulating digestive health.

Additionally, research into these inhibitors has implications for understanding plant defense mechanisms against pests and diseases, contributing to agricultural practices aimed at enhancing crop resilience . Their potential role in human health, particularly concerning gastrointestinal disorders linked to dietary proteins, has also garnered attention in recent studies.

Properties

CAS Number

167821-94-5

Product Name

proteinase inhibitor ATI

Molecular Formula

C9H14N2O4

Synonyms

proteinase inhibitor ATI

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